molecular formula C5H10FN B2502086 3-Ethyl-3-fluoroazetidine CAS No. 1565009-63-3

3-Ethyl-3-fluoroazetidine

Cat. No. B2502086
CAS RN: 1565009-63-3
M. Wt: 103.14
InChI Key: WTJQNUIHPRZAJV-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluoroazetidine is a type of azetidine, a four-membered nitrogen-containing ring, which is fluorinated and has an ethyl group attached to it. This structure makes it a valuable building block in the synthesis of pharmaceutical compounds due to the unique reactivity imparted by the fluorine atom and the steric bulk provided by the ethyl group.

Synthesis Analysis

The synthesis of related azetidine compounds has been explored through various methods. For instance, 3-bromo-3-ethylazetidines have been used as precursors for the preparation of a range of functionalized azetidines, including 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines . These compounds were synthesized through straightforward preparation methods, indicating the potential for similar approaches to be applied to the synthesis of 3-ethyl-3-fluoroazetidine. Additionally, the synthesis of 3-ethylideneazetidine-2-carboxylic acid derivatives has been achieved through ring closure and [2+2] cycloaddition reactions, suggesting that these methods could be adapted for the synthesis of 3-ethyl-3-fluoroazetidine .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a four-membered ring with nitrogen as one of the atoms. The presence of substituents like an ethyl group and a fluorine atom can significantly influence the reactivity and stability of the azetidine ring. The steric and electronic effects of these groups need to be considered when analyzing the molecular structure of 3-ethyl-3-fluoroazetidine, although specific studies on this molecule were not provided.

Chemical Reactions Analysis

Azetidines are known to participate in various chemical reactions due to the ring strain and the presence of a reactive nitrogen atom. The synthetic utility of related compounds, such as 3-bromo-3-ethylazetidines, has been demonstrated in the preparation of several functionalized azetidines . This suggests that 3-ethyl-3-fluoroazetidine could also undergo similar reactions, potentially leading to a wide array of derivatives that could be of interest in pharmaceutical research.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-ethyl-3-fluoroazetidine are not directly discussed in the provided papers, the properties of azetidines, in general, can be inferred. Azetidines typically have higher reactivity due to ring strain, and the introduction of fluorine can affect the compound's lipophilicity, acidity, and overall stability. These properties are crucial when considering the compound's potential use in pharmaceutical applications. The synthesis route described for 3-fluoropyrrolidines and 3-fluoroazetidines involves key steps such as bromofluorination and cyclization, which are relevant to understanding the chemical behavior of fluorinated azetidines .

Scientific Research Applications

  • Synthesis of New Cyclic Fluorinated Beta-Amino Acid : 3-Ethyl-3-fluoroazetidine is a key component in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid. This compound has high potential as a building block in medicinal chemistry due to its unique structure and properties (Van Hende et al., 2009).

  • Role in Anticoccidial Agents : Another application involves its use in synthesizing analogs of 2,3-diaryl pyrroles as inhibitors of Eimeria tenella cGMP-dependent protein kinase. These compounds, including the N-ethyl and N-methylazetidine methyl derivatives, show promise as novel anticoccidial agents, displaying broad-spectrum activity (Biftu et al., 2005).

  • Synthesis of Fluoroazetidine Amino Acids : 3-Ethyl-3-fluoroazetidine is also instrumental in the synthesis of 3-fluoroazetidinecarboxylic acids and related compounds. These compounds are investigated for their potential role in inhibiting the growth of pancreatic cancer cells, providing new avenues for cancer treatment (Liu et al., 2015).

  • Development of Functionalized Azetidines : Additionally, it is used in the synthesis of functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and 3-hydroxy-3-ethylazetidines. These compounds serve as building blocks for various novel chemical entities, demonstrating the synthetic utility of 3-Ethyl-3-fluoroazetidine (Stankovic et al., 2013).

  • Pharmaceutical Compound Synthesis : It also finds application in the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, important building blocks for pharmaceutical compounds. The synthesis involves bromofluorination and subsequent cyclization steps (Piron et al., 2011).

  • Antibacterial Agent Synthesis : Furthermore, 3-Ethyl-3-fluoroazetidine derivatives are used in the creation of novel fluoroquinolones, which have shown increased antibacterial activity against resistant strains like MRSA (Ikee et al., 2008).

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors : It also plays a role in the development of azetidine-based DPP IV inhibitors, which have shown promising activity in the treatment of diabetes and obesity (Ferraris et al., 2007).

properties

IUPAC Name

3-ethyl-3-fluoroazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c1-2-5(6)3-7-4-5/h7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJQNUIHPRZAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-fluoroazetidine

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